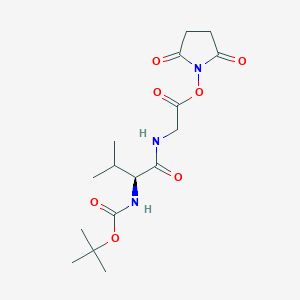
Boc-Val-Gly-Osu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Gly-Osu, also known as tert-butoxycarbonyl-valine-glycine-N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of valine and glycine, two amino acids, and is protected by a tert-butoxycarbonyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Osu involves the reaction of Boc-Valine and Glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is often purified using high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Gly-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Valine and Glycine.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine form of the peptide.
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Solvents: Dichloromethane, dimethylformamide.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Peptides: this compound is primarily used to form peptide bonds, resulting in longer peptide chains.
Hydrolyzed Products: Boc-Valine and Glycine.
Applications De Recherche Scientifique
Boc-Val-Gly-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used to synthesize peptides and proteins for research and therapeutic purposes.
Drug Development: this compound is used in the development of peptide-based drugs.
Bioconjugation: It is used to attach peptides to other molecules, such as antibodies, for targeted drug delivery.
Biomaterials: this compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of Boc-Val-Gly-Osu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, leading to the formation of amide bonds. The tert-butoxycarbonyl group protects the amine group during the reaction and can be removed under acidic conditions to yield the free amine form of the peptide.
Comparaison Avec Des Composés Similaires
Boc-Val-Gly-Osu is similar to other Boc-protected amino acid derivatives, such as Boc-Valine-N-hydroxysuccinimide ester and Boc-Glycine-N-hydroxysuccinimide ester. this compound is unique in that it contains both valine and glycine residues, making it useful for synthesizing peptides with specific sequences. Other similar compounds include:
- Boc-Valine-N-hydroxysuccinimide ester
- Boc-Glycine-N-hydroxysuccinimide ester
- Boc-Alanine-N-hydroxysuccinimide ester
These compounds share similar reactivity and applications but differ in the amino acid residues they contain.
Propriétés
Formule moléculaire |
C16H25N3O7 |
|---|---|
Poids moléculaire |
371.39 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C16H25N3O7/c1-9(2)13(18-15(24)25-16(3,4)5)14(23)17-8-12(22)26-19-10(20)6-7-11(19)21/h9,13H,6-8H2,1-5H3,(H,17,23)(H,18,24)/t13-/m0/s1 |
Clé InChI |
BKGJALNDVOZPRY-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





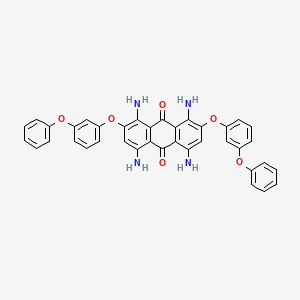

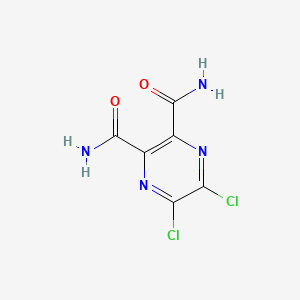

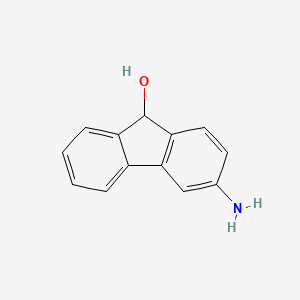
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
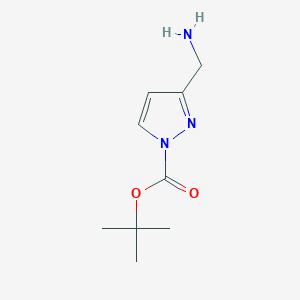
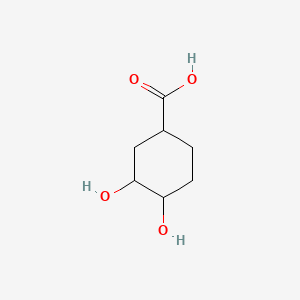
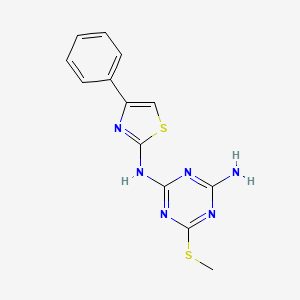
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)

